2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide

Description

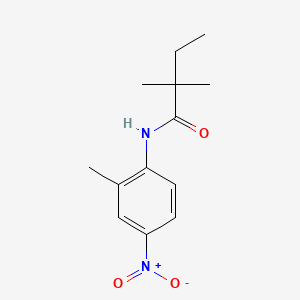

2,2-Dimethyl-N-(2-methyl-4-nitrophenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with two methyl groups at the 2-position of the aliphatic chain. The aromatic moiety consists of a 2-methyl-4-nitrophenyl group, which introduces steric bulk and electronic effects due to the nitro (-NO₂) and methyl (-CH₃) substituents.

Properties

IUPAC Name |

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-5-13(3,4)12(16)14-11-7-6-10(15(17)18)8-9(11)2/h6-8H,5H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKLAXSFMYVALZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide typically involves the reaction of 2-methyl-4-nitroaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

Reduction: 2,2-dimethyl-N-(2-methyl-4-aminophenyl)butanamide.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide, we analyze its structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Analysis

The table below compares key structural features of related butanamide derivatives:

Key Observations :

- Electronic Effects : The nitro group at the 4-position on the aromatic ring enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors. This feature is shared with 2-ethyl and 3-methyl analogs .

- Lipophilicity : The ethyl group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide increases logP compared to the dimethyl variant, suggesting differences in membrane permeability .

Computational and Theoretical Predictions

Quantum chemical methods (e.g., QSPR, molecular docking) predict that nitro-substituted butanamides exhibit distinct charge distributions and dipole moments. For example:

- The nitro group in 2-methyl-4-nitrophenyl derivatives creates a strong electron-deficient region, favoring interactions with electron-rich biological targets .

- Molecular dynamics simulations suggest that 2,2-dimethyl substitution may stabilize the compound in hydrophobic binding pockets due to reduced polarity .

Biological Activity

2,2-Dimethyl-N-(2-methyl-4-nitrophenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a butanamide structure with a dimethyl and a nitrophenyl substituent, which may influence its biological interactions. The presence of the nitro group is particularly notable as it can participate in redox reactions, potentially affecting the compound's reactivity and interaction with biological macromolecules.

The biological activity of 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, suggesting that this compound may interact with targets such as nicotinamide N-methyltransferase (NNMT) or cyclooxygenases (COX) involved in inflammatory pathways .

- Receptor Modulation : The amide bond may facilitate binding to protein receptors, influencing various signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anti-inflammatory Effects : Compounds with amide functionalities have shown promising anti-inflammatory activities by inhibiting COX enzymes and reducing pro-inflammatory cytokines like IL-1β and TNF-α .

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MICs) indicating effective inhibition .

- Cytotoxicity : The potential cytotoxic effects of similar compounds have been studied, revealing varying degrees of toxicity depending on structural modifications .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or structurally similar to 2,2-dimethyl-N-(2-methyl-4-nitrophenyl)butanamide:

Q & A

Q. Table 1: Key Spectroscopic Signatures

| Technique | Observed Signal | Assignment |

|---|---|---|

| H NMR | δ 2.1 (s, 6H) | (CH)C |

| C NMR | δ 175.2 | Amide C=O |

| FT-IR | 1520 cm | NO asymmetric stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.